molecular formula C16H18FN3O B2670233 N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide CAS No. 2411312-77-9

N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide

Número de catálogo B2670233
Número CAS: 2411312-77-9
Peso molecular: 287.338
Clave InChI: IYMBDAHHJZZZFW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide, also known as DFP-10825, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DFP-10825 is a potent inhibitor of the protein tyrosine phosphatase 1B (PTP1B), which plays a critical role in the regulation of insulin signaling and glucose homeostasis.

Aplicaciones Científicas De Investigación

N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B inhibition by N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of these diseases. Additionally, N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

Mecanismo De Acción

N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide works by inhibiting the activity of PTP1B, which is a negative regulator of insulin signaling. PTP1B dephosphorylates insulin receptor substrate-1 (IRS-1), which leads to the suppression of insulin signaling and glucose uptake. By inhibiting PTP1B, N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide enhances insulin signaling and glucose uptake, leading to improved glucose homeostasis.
Biochemical and Physiological Effects:
N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide has been shown to improve insulin sensitivity and glucose tolerance in animal models of type 2 diabetes and obesity. Additionally, N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide has been found to have anti-inflammatory properties and may have potential applications in the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide is a potent and selective inhibitor of PTP1B, which makes it an attractive tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide has relatively poor solubility in aqueous solutions, which can limit its use in certain experimental settings. Additionally, N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide has not been extensively studied in human clinical trials, and its safety and efficacy in humans are not well established.

Direcciones Futuras

Future research on N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide should focus on further elucidating its mechanism of action and exploring its potential therapeutic applications in the treatment of type 2 diabetes, obesity, and inflammatory diseases. Additionally, more research is needed to establish the safety and efficacy of N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide in human clinical trials. Finally, the development of more potent and selective PTP1B inhibitors may lead to the discovery of new therapeutics for the treatment of metabolic and inflammatory diseases.

Métodos De Síntesis

N-[1-[4-(3,5-Dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide can be synthesized through a multi-step process that involves the reaction of 3,5-dimethylpyrazole with 3-fluoro-4-iodoaniline, followed by the coupling of the resulting intermediate with (E)-3-chloroacrylonitrile. The final product is obtained through a palladium-catalyzed coupling reaction with propargylamine.

Propiedades

IUPAC Name

N-[1-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorophenyl]ethyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O/c1-5-16(21)18-12(4)13-6-7-15(14(17)9-13)20-11(3)8-10(2)19-20/h5-9,12H,1H2,2-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYMBDAHHJZZZFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=C(C=C(C=C2)C(C)NC(=O)C=C)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(4-(3,5-Dimethyl-1H-pyrazol-1-yl)-3-fluorophenyl)ethyl)acrylamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.